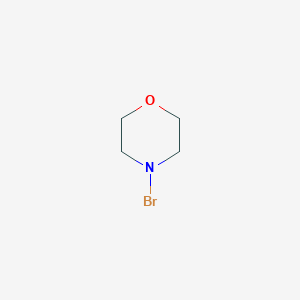
N,N'-Thiane-3,5-diylidenedihydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Thiane-3,5-diylidenedihydroxylamine is a chemical compound with a unique structure that includes a thiane ring and hydroxylamine groups
Métodos De Preparación
The synthesis of N,N’-Thiane-3,5-diylidenedihydroxylamine typically involves the reaction of thiane derivatives with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N,N’-Thiane-3,5-diylidenedihydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where hydroxylamine groups are replaced by other functional groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
N,N’-Thiane-3,5-diylidenedihydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiane derivatives and hydroxylamine-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
N,N’-Thiane-3,5-diylidenedihydroxylamine can be compared with similar compounds such as 1,3-dithianes and diethylhydroxylamine. While 1,3-dithianes are known for their use in protecting carbonyl groups in organic synthesis, N,N’-Thiane-3,5-diylidenedihydroxylamine offers unique properties due to the presence of hydroxylamine groups. Diethylhydroxylamine, on the other hand, is primarily used as an oxygen scavenger in water treatment and has different chemical properties compared to N,N’-Thiane-3,5-diylidenedihydroxylamine.
Conclusion
N,N’-Thiane-3,5-diylidenedihydroxylamine is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, and ongoing research continues to uncover new uses and properties of this compound.
Propiedades
| 90706-71-1 | |
Fórmula molecular |
C5H8N2O2S |
Peso molecular |
160.20 g/mol |
Nombre IUPAC |
N-(5-hydroxyiminothian-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H8N2O2S/c8-6-4-1-5(7-9)3-10-2-4/h8-9H,1-3H2 |
Clave InChI |
OWCNPGQNYRJXMA-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NO)CSCC1=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


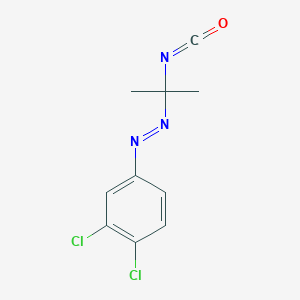
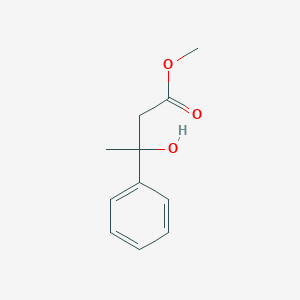

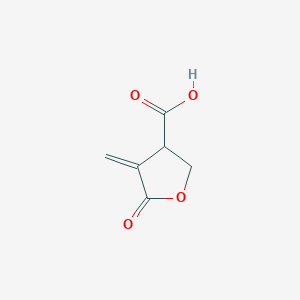
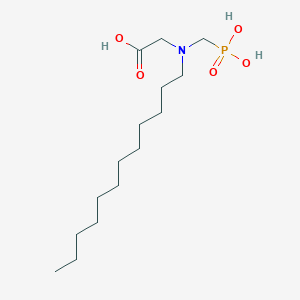
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)

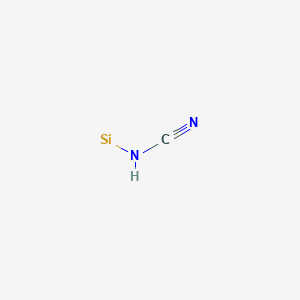
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
